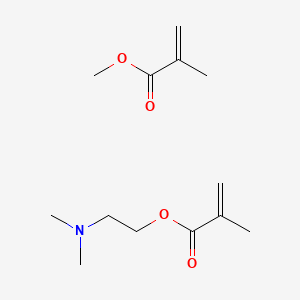
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate is a synthetic polymer widely used in various industrial and scientific applications. This compound is known for its unique properties, including its ability to form stable films and its compatibility with a wide range of other materials. It is commonly used in coatings, adhesives, and as a component in various biomedical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate typically involves free radical polymerization. The monomers, 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester and methyl 2-methyl-2-propenoate, are polymerized in the presence of a free radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The polymerization can be conducted in bulk, solution, or emulsion, depending on the desired properties of the final product .
Industrial Production Methods
In industrial settings, the polymerization process is often scaled up using continuous or batch reactors. The reaction conditions, such as temperature, pressure, and monomer concentrations, are carefully controlled to ensure consistent product quality. The resulting polymer is then purified and processed into various forms, such as films, powders, or solutions, depending on its intended application .
化学反応の分析
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Addition Reactions: The polymer can participate in addition reactions with various nucleophiles and electrophiles.
Hydrolysis: The ester groups in the polymer can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and alcohols.
Cross-linking: The polymer can be cross-linked with other polymers or small molecules to form networks with enhanced mechanical properties.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH). The reaction is typically carried out at elevated temperatures to accelerate the hydrolysis process.
Cross-linking: Cross-linking agents such as divinylbenzene or ethylene glycol dimethacrylate are used.
Major Products Formed
Hydrolysis Products: Carboxylic acids and alcohols.
Cross-linked Polymers: Networks with enhanced mechanical and thermal properties.
科学的研究の応用
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Biomedical Applications: Used in drug delivery systems, tissue engineering, and as a component in hydrogels due to its biocompatibility and ability to form stable films.
Coatings and Adhesives: Utilized in the formulation of coatings and adhesives for its excellent film-forming properties and adhesion to various substrates.
Environmental Applications: Employed in water treatment processes as a flocculant and in the removal of heavy metals from wastewater.
作用機序
The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The polymer can form stable complexes with other molecules, enhancing its functionality in various applications. For example, in drug delivery systems, the polymer can encapsulate drugs and release them in a controlled manner .
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester: A monomer used in the synthesis of the polymer.
Methyl 2-methyl-2-propenoate: Another monomer used in the polymerization process.
Polyquaternium-8: A similar polymer with quaternary ammonium groups, used in personal care products.
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate is unique due to its combination of biocompatibility, film-forming properties, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with other molecules makes it a valuable material in both industrial and scientific research.
特性
CAS番号 |
26222-42-4 |
|---|---|
分子式 |
C13H23NO4 |
分子量 |
257.33 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO2.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4(2)5(6)7-3/h1,5-6H2,2-4H3;1H2,2-3H3 |
InChIキー |
LIMHZMBWISMZJA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C |
正規SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C |
同義語 |
dimethylaminoethyl methacrylate-methylmethacrylate copolymer DMAEMA-MMA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide](/img/structure/B1228574.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1228575.png)
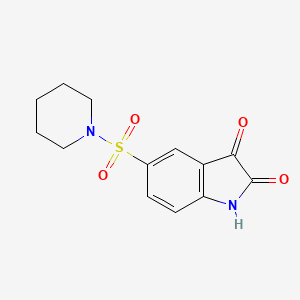
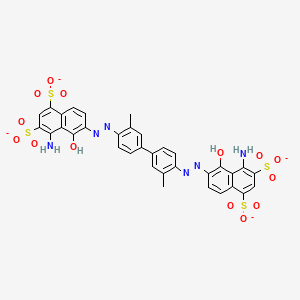
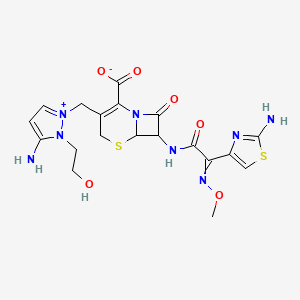
![4-[7-(2-Methoxyethyl)-2,6-dioxo-3-(phenylmethyl)-8-purinyl]benzonitrile](/img/structure/B1228581.png)
![4-[2-[2-(4-Fluorophenyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine](/img/structure/B1228583.png)
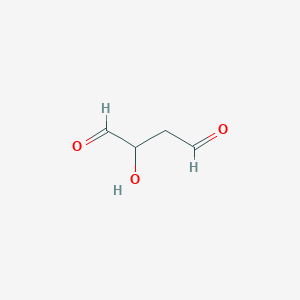
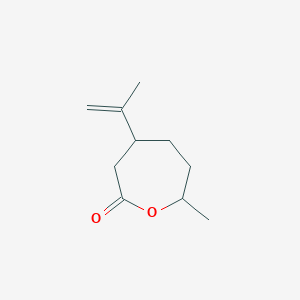
![1-[3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl]azetidine-2-carboxylic acid](/img/structure/B1228593.png)
![N-(4-ETHOXYPHENYL)-2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE](/img/structure/B1228594.png)
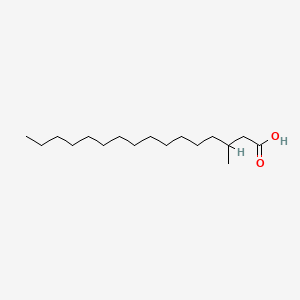
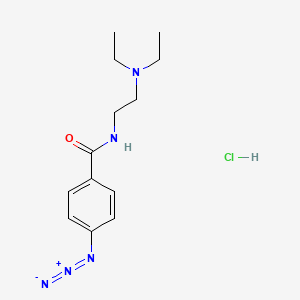
![3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea](/img/structure/B1228598.png)
